N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-8-13(21-9-10)16(19)17-12-5-3-4-11-6-7-14(20-2)18-15(11)12/h3-9H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUVXUVIHQAWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxylation: The quinoline derivative is then methoxylated using methanol and a suitable catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The final step involves coupling the methoxyquinoline derivative with the thiophene derivative using a carboxylation reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biology: It is investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: The compound is used as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes:
DNA Interaction: The compound intercalates into the DNA helix, disrupting the replication process.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide: shares similarities with other quinoline and thiophene derivatives, such as:
Uniqueness
- This compound is unique due to its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
Biological Activity
N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings.
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of the Quinoline Moiety : Synthesized via the Skraup synthesis involving aniline, glycerol, and sulfuric acid.
- Methoxylation : The quinoline derivative is methoxylated using methanol.
- Thiophene Ring Formation : Achieved through the Gewald reaction involving ketones and elemental sulfur.
- Coupling Reaction : The final step couples the methoxyquinoline with the thiophene derivative using a carboxylation reaction with a coupling agent like EDCI.
This compound exhibits its biological activity primarily through:
- DNA Interaction : The compound intercalates into the DNA helix, disrupting replication processes.
- Enzyme Inhibition : It inhibits topoisomerase enzymes, crucial for DNA replication and transcription.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. Its ability to inhibit topoisomerase suggests potential as an anticancer agent, as these enzymes are often overexpressed in cancer cells. In vitro studies have shown that similar compounds can reduce tumor cell proliferation and induce apoptosis .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest it may exhibit activity comparable to established antimicrobial agents, making it a candidate for further exploration in infectious disease treatments.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Quinoline Derivative | Anticancer | Strong topoisomerase inhibition |
| Compound B | Thiophene Derivative | Antimicrobial | Effective against Gram-positive bacteria |
| This compound | Quinoline-Thiophene Hybrid | Anticancer & Antimicrobial | Unique dual action due to structural moieties |
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- In vitro tests showed that this compound inhibited the growth of various pathogens, indicating its potential as a broad-spectrum antimicrobial agent.
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the standard synthetic protocols for N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide?
A common approach involves coupling 4-methylthiophene-2-carboxylic acid derivatives with 2-methoxyquinolin-8-amine. For example:
- React 4-methylthiophene-2-carbonyl chloride with 2-methoxyquinolin-8-amine in acetonitrile under reflux (1–2 hours).
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Alternative methods use coupling reagents like HATU/DIPEA in DMF at room temperature for milder conditions .
Q. What characterization techniques are essential for structural confirmation?
- NMR Spectroscopy : and NMR to confirm proton environments and carbon backbone (e.g., thiophene C=O at ~165 ppm, quinoline methoxy at ~55 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks.
- X-ray Crystallography : For unambiguous structural determination (see SHELX refinement protocols) .
Q. How is purity assessed during synthesis?
Q. What structural features influence reactivity?
Q. What safety protocols are recommended?
- Use PPE (gloves, goggles) due to potential irritancy of intermediates (e.g., acyl chlorides).
- Conduct toxicity screening (e.g., Ames test) for mutagenicity risks .
Advanced Research Questions
Q. How can crystallographic data be refined using SHELX software?
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Q. What strategies optimize reaction yields in multi-step synthesis?
- Solvent Optimization : Replace acetonitrile with DMF for better solubility of polar intermediates.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.
- Stepwise Monitoring : Quench aliquots at intervals for HPLC analysis to identify bottlenecks .
Q. How to analyze intermolecular interactions in crystal structures?
Q. What computational methods predict biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains).
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
